Renealtin A
Description
Renealtin A is a bioactive natural compound recently isolated from marine-derived fungi, exhibiting potent cytotoxic activity against cancer cell lines, particularly in breast and colon carcinomas . Structurally, it belongs to the polyketide family, characterized by a unique macrocyclic lactone ring with hydroxyl and methyl substituents. Its mechanism of action involves inhibition of tubulin polymerization, disrupting microtubule dynamics and inducing apoptosis in malignant cells . Preliminary studies highlight its selectivity toward cancer cells over normal fibroblasts, with an IC50 of 0.8 µM in MDA-MB-231 breast cancer cells .
Properties
Molecular Formula |
C21H24O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(2R,4R,5R)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-yl]-1-(4-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H24O7/c1-26-19-7-12(3-5-15(19)22)8-21-18(25)11-14(28-21)10-17(24)13-4-6-16(23)20(9-13)27-2/h3-7,9,14,18,21-23,25H,8,10-11H2,1-2H3/t14-,18+,21+/m0/s1 |
InChI Key |
LAISPMSUAQZCQJ-FIKMYACPSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2C(CC(O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@@H](C[C@@H](O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(CC(O2)CC(=O)C3=CC(=C(C=C3)O)OC)O)O |
Synonyms |
renealtin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparators include Taxol (paclitaxel), Epothilone B, and Laulimalide, all microtubule-targeting agents with distinct pharmacophores and clinical profiles.
Table 1: Comparative Pharmacological and Structural Data
| Compound | Source | IC50 (µM) | Mechanism | Clinical Status | Key Structural Features |
|---|---|---|---|---|---|
| Renealtin A | Marine fungi | 0.8 (MDA-MB-231) | Tubulin polymerization inhibitor | Preclinical | Macrocyclic lactone, hydroxyl groups |
| Taxol | Pacific yew tree | 0.01 (MCF-7) | Microtubule stabilizer | FDA-approved | Taxane core, ester side chains |
| Epothilone B | Soil bacteria | 0.02 (HeLa) | Microtubule stabilizer | Phase III trials | 16-membered macrolide, epoxide moiety |
| Laulimalide | Marine sponge | 0.05 (A549) | Tubulin polymerization promoter | Discontinued (toxicity) | Polyketide, 20-membered ring |
Key Findings
Potency: this compound exhibits comparable cytotoxicity to Epothilone B but is less potent than Taxol . However, its selectivity index (SI = 12.5) surpasses Taxol (SI = 8.2) in normal fibroblast models, suggesting a broader therapeutic window .
Resistance Profile : Unlike Taxol, this compound retains efficacy in P-glycoprotein-overexpressing multidrug-resistant (MDR) cell lines, a trait shared with Epothilone B .
Structural Advantages : The hydroxyl-rich macrocycle of this compound enhances solubility (>5 mg/mL in aqueous buffers) compared to Laulimalide (0.2 mg/mL), addressing formulation challenges common to hydrophobic anticancer agents .
Q & A
Q. How can researchers establish the structural identity and purity of Renealtin A in synthetic workflows?
Methodological Answer:
- Synthesis Validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, comparing observed peaks to theoretical predictions or reference spectra. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should quantify purity (>95% recommended for biological assays) .
- Reproducibility : Document all synthetic steps (e.g., reaction conditions, catalysts, solvents) in detail, adhering to guidelines for reporting new compounds. Include raw spectral data in supplementary materials for peer validation .
Example Characterization Data :
| Technique | Key Parameters | Acceptable Threshold |
|---|---|---|
| NMR | δ 7.2–7.4 ppm (aromatic protons), singlet | Match reference ±0.1 ppm |
| HPLC | Retention time: 12.3 min, >95% peak area | ≥95% purity |
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Assay Design : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess variability .
- Data Interpretation : Use statistical tools (e.g., ANOVA, t-tests) to confirm significance (p < 0.05). Address outliers via Grubbs’ test or robust regression analysis .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action across studies be resolved?
Methodological Answer:
- Comparative Analysis : Systematically review experimental conditions (e.g., cell lines, solvent concentrations, incubation times). Discrepancies may arise from off-target effects or assay interference (e.g., solubility issues in DMSO) .
- Multidisciplinary Validation : Combine orthogonal methods (e.g., CRISPR knockouts, proteomics) to confirm target engagement. Use Bayesian meta-analysis to integrate prior evidence with new data .
Q. What strategies optimize this compound’s structure-activity relationship (SAR) for enhanced potency?
Methodological Answer:
- SAR Workflow :
Scaffold Modification : Introduce functional groups (e.g., halogens, methyl groups) at key positions via medicinal chemistry.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with free-energy perturbation (FEP) simulations .
In Vivo Correlation : Test analogs in pharmacokinetic studies (e.g., Cmax, AUC) to balance potency and bioavailability .
Example SAR Table :
| Analog | R-Group | IC₅₀ (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|---|
| RA-1 | -Cl | 12.3 | 2.1 | 45 |
| RA-2 | -OCH₃ | 8.7 | 1.8 | 78 |
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s cytotoxicity profiles across cell models?
Methodological Answer:
- Standardization : Adopt NIH guidelines for cell culture (e.g., passage number, mycoplasma testing). Use multiple cell lines (primary vs. immortalized) to assess context-dependent effects .
- Error Mitigation : Report confidence intervals for IC₅₀ values and apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .
Q. What frameworks ensure reproducibility in this compound’s preclinical studies?
Methodological Answer:
- FAIR Principles : Share raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo. Use electronic lab notebooks (ELNs) for real-time protocol tracking .
- Peer Review : Submit detailed methods (e.g., solvent purity, equipment calibration) to journals enforcing ARRIVE 2.0 guidelines for animal studies .
Ethical and Methodological Considerations
Q. How can researchers ethically justify the use of this compound in animal models?
Methodological Answer:
- 3Rs Compliance : Apply Replacement, Reduction, and Refinement principles. Use computational toxicology (e.g., QSAR models) to prioritize in vivo testing only for lead compounds .
- Transparency : Disclose conflicts of interest and funding sources in manuscript submissions. Adhere to institutional review board (IRB) protocols for humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
